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Compound of Interest

Compound Name:
3-(N,N-

Dimethylamino)phenylboronic acid

Cat. No.: B016133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of aminophenylboronic acid complexes,

with a focus on providing key experimental data and methodologies. Due to a lack of publicly

available crystal structures for 3-(N,N-Dimethylamino)phenylboronic acid complexes, this

document leverages data from the closely related 3-aminophenylboronic acid monohydrate as

a foundational analogue. This comparison offers valuable insights into the structural

characteristics that govern the interactions of this important class of compounds.

Comparative Structural Data
The structural parameters of aminophenylboronic acids are crucial for understanding their

binding affinity and selectivity with target molecules, particularly diols found in saccharides and

glycoproteins. Below is a summary of the crystallographic data for 3-aminophenylboronic acid

monohydrate, which serves as a pertinent reference for the broader class of

aminophenylboronic acids.

Table 1: Crystal Data and Structure Refinement for 3-Aminophenylboronic Acid Monohydrate[1]
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Parameter Value

Empirical Formula C₆H₈BNO₂·H₂O

Formula Weight 154.96

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.1211 (8)

b (Å) 13.8548 (15)

c (Å) 7.8475 (8)

β (°) 100.663 (2)

Volume (Å³) 760.88 (14)

Z 4

Temperature (K) 100

Radiation Mo Kα

R-factor 0.032

wR-factor 0.088

In the crystalline state, 3-aminophenylboronic acid molecules form inversion dimers through O

—H⋯O hydrogen bonds.[1] These dimers are further linked by water molecules, creating

chains that are interconnected by N—H⋯O hydrogen bonds to form sheets.[1] This hydrogen

bonding network is a key feature of the supramolecular assembly.

Experimental Protocols
The structural characterization of boronic acid complexes relies on a combination of

techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Single-Crystal X-ray Diffraction
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Single-crystal X-ray diffraction provides precise three-dimensional structural information,

including bond lengths, bond angles, and crystal packing.

Methodology:

Crystallization: High-quality single crystals are grown from a supersaturated solution of the

boronic acid complex. For 3-aminophenylboronic acid monohydrate, crystals were obtained

from a solvent mixture of benzene, methanol, and water.[1] The process typically involves

slow evaporation of the solvent to allow for ordered crystal lattice formation.

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are

collected by rotating the crystal in a beam of monochromatic X-rays and recording the

diffraction pattern on a detector.[2] For the analysis of 3-aminophenylboronic acid

monohydrate, a Bruker SMART APEX CCD diffractometer was used.[1]

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The structure is then solved using direct methods

or Patterson synthesis and refined to fit the experimental data.[2]

NMR Spectroscopy
NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying the structure and

dynamics of boronic acid complexes in solution.

Methodology:

Sample Preparation: For ¹H and ¹³C NMR, typically 2-10 mg and 10-50 mg of the sample,

respectively, are dissolved in 0.6-1 mL of a deuterated solvent.[3] For ¹¹B NMR,

approximately 4 mg of the boronic acid is dissolved in 0.65 mL of deuterated solvent, and

quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[4]

To study complexation, a solution of the boronic acid and the diol (e.g., a saccharide) are

mixed in an NMR tube, often with D₂O as a co-solvent.[5]

Data Acquisition: NMR spectra are acquired on a spectrometer, such as a Bruker Avance III.

[5] For ¹¹B NMR, the chemical shift is sensitive to the hybridization state of the boron atom. A

trigonal planar (sp²) boron in a free boronic acid typically shows a resonance around 28–30
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ppm, while a tetrahedral (sp³) boron in a boronate ester complex appears upfield, between 8

and 15 ppm.[6]

Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed

to determine the structure of the complex in solution, including the formation of boronate

esters and the coordination environment of the boron atom.

Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the structural analysis of boronic acid

complexes.
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Workflow for Structural Analysis of Boronic Acid Complexes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

